[(3,4-Dibromophenyl)methyl](3-methoxypropyl)amine
Description
(3,4-Dibromophenyl)methylamine is a brominated aromatic amine featuring a 3,4-dibromophenyl group attached via a methylene bridge to a 3-methoxypropylamine chain. The compound’s molecular formula is C₁₁H₁₅Br₂NO, with an approximate molecular weight of 337.05 g/mol (based on the dibromo analog in ).
Properties
Molecular Formula |
C11H15Br2NO |
|---|---|
Molecular Weight |
337.05 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15Br2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
PAHRCEGTQWIOSX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3,4-Dibromophenyl)methylamine typically involves the reaction of 3,4-dibromobenzyl chloride with 3-methoxypropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(3,4-Dibromophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Scientific Research Applications
(3,4-Dibromophenyl)methylamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(3,4-Dichlorophenyl)methylamine (CAS 103859-25-2, )
- Molecular Formula: C₁₁H₁₅Cl₂NO
- Molecular Weight : 248.15 g/mol
- Key Differences: Substitution of bromine with chlorine reduces molecular weight by ~35% and decreases lipophilicity (Cl has lower atomic radius and polarizability than Br). Antimicrobial activity trends () suggest halogen type and position significantly impact bioactivity; dibromo compounds may exhibit enhanced efficacy against biofilm-forming pathogens like Pseudomonas aeruginosa .
1-(3-Chlorophenyl)ethylamine ()
- Molecular Formula: C₁₂H₁₈ClNO
- Molecular Weight : 227.73 g/mol
- Key Differences :
Methoxy Chain Isomers
(3,4-Dibromophenyl)methylamine (CAS 1593437-86-5, )
- Molecular Formula: C₁₁H₁₅Br₂NO
- Molecular Weight : 337.05 g/mol
- Boiling points and solubility may differ due to altered molecular packing and polarity .
Structural and Functional Implications
Biological Activity
(3,4-Dibromophenyl)methylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure
The chemical formula for (3,4-Dibromophenyl)methylamine can be represented as follows:
- Molecular Formula : CHBrN
- IUPAC Name : (3,4-Dibromophenyl)methylamine
Biological Activity Overview
Research on related compounds has indicated a wide range of biological activities, suggesting that (3,4-Dibromophenyl)methylamine may exhibit similar effects. These activities include:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial
Target Receptors
Compounds with similar structures have been shown to bind with high affinity to various receptors, including serotonin and dopamine receptors. This binding is crucial for their pharmacological effects.
Mode of Action
The electrophilic substitution reactions are significant for compounds like (3,4-Dibromophenyl)methylamine due to the delocalization of π-electrons in the aromatic ring. This property may enhance the compound's reactivity and interaction with biological targets.
Pharmacokinetics
Studies on related compounds reveal that they can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This action may contribute to their therapeutic effects in conditions like depression and anxiety disorders.
Case Studies
- Anticancer Activity : A study demonstrated that structurally similar dibromo compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
- Antimicrobial Properties : Research indicated that derivatives of dibromophenyl compounds showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting high efficacy.
- Anti-inflammatory Effects : In vitro studies revealed that related compounds could inhibit pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
Data Tables
| Biological Activity | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Dibromo derivatives | Induction of apoptosis | |
| Antimicrobial | Dibromo derivatives | Low MIC against bacteria | |
| Anti-inflammatory | Aromatic amines | Inhibition of cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
